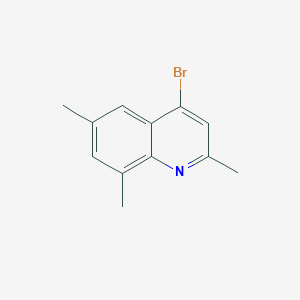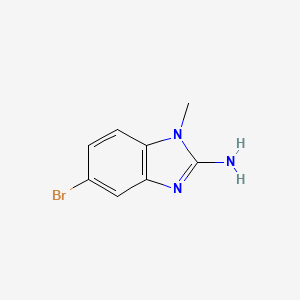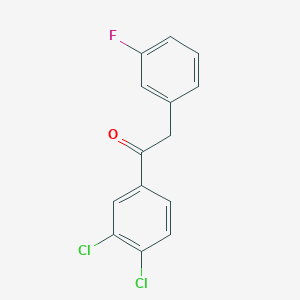
1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one is a chemical compound characterized by its unique structure, featuring a dichlorophenyl group and a fluorophenyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one typically involves the following steps:
Benzene Derivatives: Starting with benzene derivatives, the compound undergoes electrophilic aromatic substitution reactions to introduce chlorine and fluorine atoms.
Ketone Formation:
Coupling Reactions: The final step involves coupling the dichlorophenyl and fluorophenyl groups using cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine and fluorine, and catalysts such as palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Carboxylic acids and esters.
Reduction Products: Alcohols.
Substitution Products: Various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which 1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application, whether in medicinal chemistry or industrial processes.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)piperazine: An N-substituted piperazine with similar dichlorophenyl group.
3,4-Dichlorophenol: A phenolic compound with chlorine atoms on the benzene ring.
Ethanone derivatives: Other ethanone compounds with different substituents.
Uniqueness: 1-(3,4-Dichlorophenyl)-2-(3-fluorophenyl)ethan-1-one stands out due to its specific combination of halogenated phenyl groups and the ketone functionality, which provides unique chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-12-5-4-10(8-13(12)16)14(18)7-9-2-1-3-11(17)6-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBJNIUNZTXPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)
![7-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
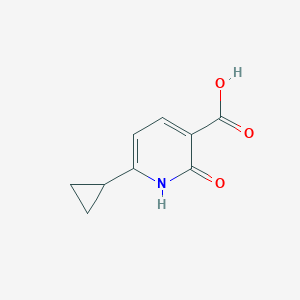
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)
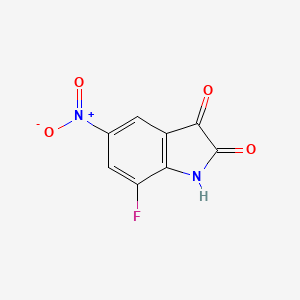
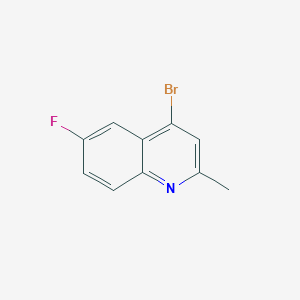
![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
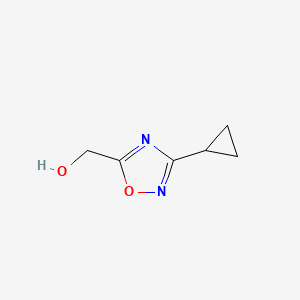
![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)
